molecular formula C26H26N2O7S B4551982 Dimethyl 2-[[4-[(2-methylphenyl)methyl-methylsulfonylamino]benzoyl]amino]benzene-1,4-dicarboxylate

Dimethyl 2-[[4-[(2-methylphenyl)methyl-methylsulfonylamino]benzoyl]amino]benzene-1,4-dicarboxylate

Cat. No.: B4551982
M. Wt: 510.6 g/mol
InChI Key: PPJJVUUYVNKUQM-UHFFFAOYSA-N
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Description

Dimethyl 2-[[4-[(2-methylphenyl)methyl-methylsulfonylamino]benzoyl]amino]benzene-1,4-dicarboxylate is a complex organic compound with a unique structure that includes aromatic rings and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-[[4-[(2-methylphenyl)methyl-methylsulfonylamino]benzoyl]amino]benzene-1,4-dicarboxylate typically involves multiple steps, including the formation of intermediate compounds.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[[4-[(2-methylphenyl)methyl-methylsulfonylamino]benzoyl]amino]benzene-1,4-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

Dimethyl 2-[[4-[(2-methylphenyl)methyl-methylsulfonylamino]benzoyl]amino]benzene-1,4-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Dimethyl 2-[[4-[(2-methylphenyl)methyl-methylsulfonylamino]benzoyl]amino]benzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzene derivatives with sulfonylamino and benzoyl groups, such as:

  • Benzene, 1,4-dimethyl-2-(2-methylpropyl)-
  • Benzene, 1-methyl-2-[(4-methylphenyl)methyl]-

Uniqueness

Dimethyl 2-[[4-[(2-methylphenyl)methyl-methylsulfonylamino]benzoyl]amino]benzene-1,4-dicarboxylate is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

dimethyl 2-[[4-[(2-methylphenyl)methyl-methylsulfonylamino]benzoyl]amino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O7S/c1-17-7-5-6-8-20(17)16-28(36(4,32)33)21-12-9-18(10-13-21)24(29)27-23-15-19(25(30)34-2)11-14-22(23)26(31)35-3/h5-15H,16H2,1-4H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJJVUUYVNKUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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